Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate
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Overview
Description
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate is a chemical compound with the molecular formula C8H12O3. It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexene oxide with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst; conducted under atmospheric or slightly elevated pressure.
Substitution: Sodium methoxide; reactions usually occur in methanol or ethanol as solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the carboxylate group.
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: Another related compound with slight structural differences.
Uniqueness
Methyl 3,7-dioxabicyclo[41Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-9-6(8)7-4-10-3-2-5(7)11-7/h5H,2-4H2,1H3 |
InChI Key |
JUUGERFXNBPITC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12COCCC1O2 |
Origin of Product |
United States |
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